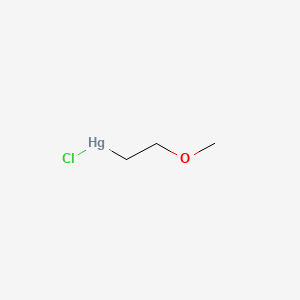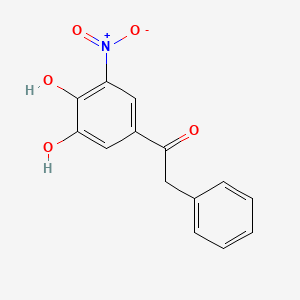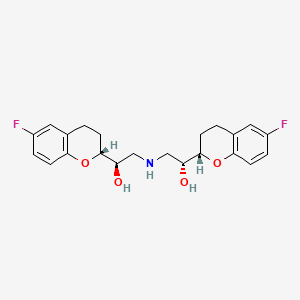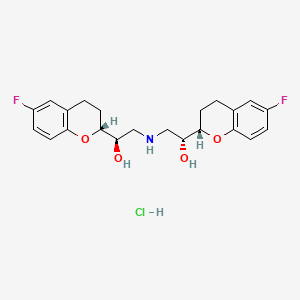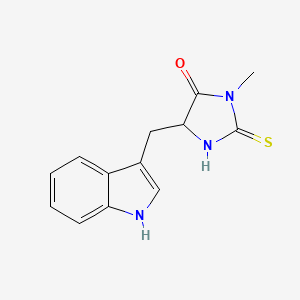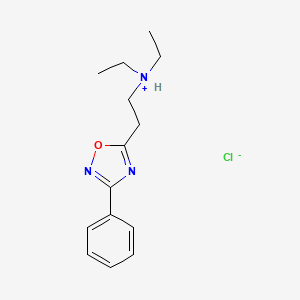
Oxolamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxolamine hydrochloride is a compound primarily used as a cough suppressant. It possesses anti-inflammatory properties, which help reduce irritation in the respiratory tract. This compound is commonly used in the treatment of conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxolamine hydrochloride typically involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process includes steps such as:
Reaction: Combining the base compound with hydrochloric acid.
Purification: Using techniques like crystallization or recrystallization to obtain pure this compound.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
化学反応の分析
Types of Reactions: Oxolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various oxadiazole derivatives, which may have different pharmacological properties.
科学的研究の応用
Oxolamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other oxadiazole derivatives.
Biology: Studies have explored its effects on respiratory tract inflammation and its potential as an anti-inflammatory agent.
Medicine: Beyond its use as a cough suppressant, research is ongoing into its broader therapeutic potential, including its anti-inflammatory and possibly antimicrobial properties.
Industry: It is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.
作用機序
Oxolamine hydrochloride exerts its effects primarily through its action on the respiratory tract. It reduces irritation of the nerve receptors, leading to a suppression of the cough reflex. The compound’s anti-inflammatory properties further help in reducing inflammation in the respiratory tract .
Molecular Targets and Pathways:
Nerve Receptors: It acts on the nerve receptors in the respiratory tract to reduce irritation.
Inflammatory Pathways: It modulates inflammatory pathways, reducing the release of inflammatory mediators.
類似化合物との比較
Oxolamine Citrate: Another salt form of oxolamine with similar properties.
Benzonatate: A non-narcotic cough suppressant with a different mechanism of action.
Dextromethorphan: A common cough suppressant that acts on the central nervous system.
Uniqueness: Oxolamine hydrochloride is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. This dual action makes it particularly effective in treating respiratory conditions where both cough and inflammation are present .
特性
CAS番号 |
1219-20-1 |
|---|---|
分子式 |
C14H20ClN3O |
分子量 |
281.78 g/mol |
IUPAC名 |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChIキー |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
正規SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
1219-20-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
959-14-8 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
製品の起源 |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


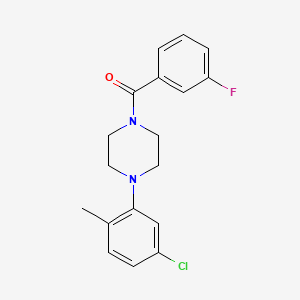
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
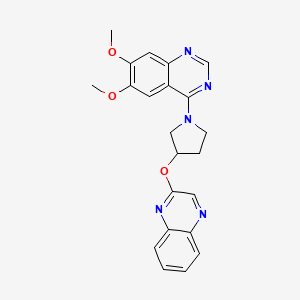
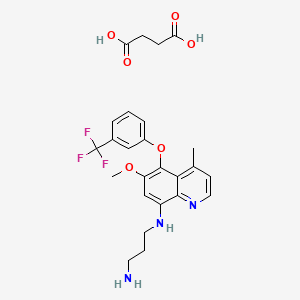
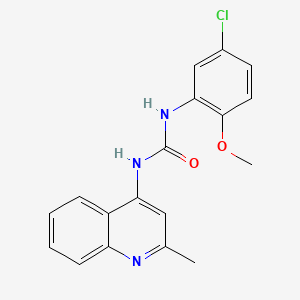
![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
